N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMYVAOOXRLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240151 | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17064-76-5 | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17064-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The synthesis of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine follows a classic Schiff base formation mechanism. The primary amine group of 4-chloroaniline reacts with the aldehyde group of 2-nitrobenzaldehyde under acidic conditions, leading to the elimination of water and the formation of an imine bond (C=N). The reaction is typically catalyzed by glacial acetic acid, which facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by the amine.
Key Reaction Steps:
-
Activation : Protonation of 2-nitrobenzaldehyde’s carbonyl group.
-
Nucleophilic Attack : 4-Chloroaniline’s amine group attacks the electrophilic carbon.
-
Dehydration : Elimination of water to form the C=N bond.
Optimization of Reaction Conditions
Optimal yields are achieved through careful control of solvent, temperature, and catalyst concentration.
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous ethanol | Enhances reactant solubility |
| Temperature | Reflux (~78°C) | Accelerates reaction kinetics |
| Catalyst | Glacial acetic acid (5%) | Facilitates imine formation |
| Reaction Time | 6–8 hours | Ensures complete conversion |
Prolonged reflux beyond 8 hours risks side reactions, such as oxidation of the nitro group or hydrolysis of the imine bond.
Workup and Purification
Post-reaction, the crude product is isolated via vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and recrystallized from methanol. This step achieves purities >95%, as confirmed by melting point analysis and chromatographic methods.
Characterization and Analytical Techniques
Spectroscopic Validation
The compound’s structure is verified using advanced spectroscopic methods:
Table 1: Spectroscopic Data for this compound
| Technique | Key Signals/Data | Interpretation |
|---|---|---|
| FT-IR (KBr) | 1659 cm⁻¹ (C=N stretch) | Confirms imine bond formation |
| 1523 cm⁻¹ (N=O asymmetric stretch) | Nitro group identification | |
| ¹H NMR (DMSO-d₆) | δ 8.43 (s, 1H, CH=N) | Characteristic imine proton |
| δ 7.65–8.10 (m, aromatic protons) | Aromatic ring environments | |
| ESI-MS | m/z 414.8 [M+H]⁺ | Matches molecular formula |
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₂ |
| Molecular Weight | 264.68 g/mol |
| Melting Point | 178°C |
| Appearance | Yellow crystalline solid |
Comparative Analysis of Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation could theoretically enhance reaction rates by enabling rapid, uniform heating. Pilot studies on similar Schiff bases report 85–90% yields in 20–30 minutes, suggesting potential for adaptation.
Industrial-Scale Production Considerations
Challenges in Scalability
-
Byproduct Management : Large-scale reactions require efficient filtration systems to handle precipitated impurities.
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Solvent Recovery : Ethanol recycling protocols are critical for cost-effectiveness.
Process Recommendations
| Stage | Industrial Adaptation |
|---|---|
| Reaction | Continuous flow reactors |
| Purification | Centrifugal partition chromatography |
| Drying | Spray drying for powder formulation |
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitro group undergoes reduction to form amine derivatives, a critical reaction for synthesizing biologically active intermediates.
Reagents/Conditions :
Product :
N-(4-Chlorophenyl)-1-(2-aminophenyl)methanimine
| Parameter | Value |
|---|---|
| Yield | 85–92% (mechanochemical) |
| Reaction Time | 5–60 min |
| Key Characterization | Disappearance of ν(NO₂) in IR, new NH₂ signals in ¹H NMR |
Hydrolysis of the Imine Bond
The methanimine linkage is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the parent aldehyde and amine.
Reagents/Conditions :
Products :
-
4-Chloroaniline
-
2-Nitrobenzaldehyde
| Observation | Detail |
|---|---|
| Reaction Efficiency | Quantitative in polar solvents |
| Workup | Extraction with diethyl ether, drying over MgSO₄ |
Substitution Reactions
The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Reagents/Conditions :
-
NaOH (high temperature, DMSO)
-
Amines (e.g., NH₃, pyridine)
Product :
N-(4-Substituted-phenyl)-1-(2-nitrophenyl)methanimine derivatives
| Example Substitution | New Group | Yield |
|---|---|---|
| Methoxy | -OCH₃ | 70–75% |
| Amino | -NH₂ | 60–65% |
Note: Substitution kinetics depend on the electron-withdrawing effect of the nitro group, which activates the chloro site .
Catalytic Transformations
Palladium-catalyzed reactions enable functionalization of the imine structure.
Example Reaction :
-
Cross-coupling with aryl boronic acids (Suzuki-Miyaura)
| Catalyst | Ligand | Product Type |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | Biaryl methanimines |
| PdCl₂(dppf) | XPhos | Heterocyclic derivatives |
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating (>150°C) leads to nitro group degradation, forming nitrosyl intermediates .
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Photoreactivity : UV exposure induces cis-trans isomerization of the imine bond, confirmed by ¹H NMR shifts .
Key Research Findings
-
Mechanochemical Synthesis : Grinding 4-chloroaniline and 2-nitrobenzaldehyde in a ball mill produces the title compound in 92% yield within 12 minutes, avoiding solvent waste .
-
Crystal Packing Effects : The nitro and chloro groups facilitate C–H⋯O and C–H⋯Cl interactions, stabilizing the solid-state structure and influencing reactivity .
Scientific Research Applications
Chemistry
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine serves as an important intermediate in organic synthesis. It is utilized in the production of various derivatives that can exhibit different chemical properties and biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the generation of a wide range of products.
The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties.
- Antimicrobial Properties : Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 10-50 µg/mL .
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation. Studies have reported significant reductions in cell viability in breast and lung cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Efficacy
A study by Rajimon et al. (2024) evaluated various Schiff bases for their antimicrobial activity, highlighting that this compound exhibited superior activity against Candida albicans compared to standard antifungal agents.
Anticancer Research
In vitro studies published in the Journal of Molecular Structure demonstrated that treatment with this compound significantly inhibited the growth of A549 lung cancer cells. The IC50 values indicated potent cytotoxicity, underscoring its potential as a candidate for cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The methanimine linkage also contributes to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Key Observations:
Spectroscopic and Physical Properties
| Property | This compound | (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine | (E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine |
|---|---|---|---|
| Melting Point (°C) | 91.2–92.2 | Not reported | Not reported |
| ¹H-NMR (CH=N) | δ 8.93 | δ 8.30–8.70 (thiophene protons) | δ 8.51 |
| Yield (%) | 91 | 78 (thiophene analog) | 99 |
| Key Functional Groups | NO₂, Cl | NO₂, Cl, thiophene | F₃, Cl |
Insights:
Biological Activity
N-(4-Chlorophenyl)-1-(2-nitrophenyl)methanimine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 264.68 g/mol. The structure features a chlorophenyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 94097-88-8 |
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between 4-chloroaniline and 2-nitrobenzaldehyde. This reaction is generally conducted in a solvent like ethanol or methanol, often utilizing an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond. The reaction conditions usually require refluxing to ensure complete conversion of reactants.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It exhibits significant inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis. For instance, in vitro tests have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) reported in the range of 10-50 µg/mL .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial cells.
- Reactive Oxygen Species Generation : It has been shown to elevate ROS levels, contributing to oxidative stress in target cells.
- Binding Affinity : Molecular docking studies suggest that it binds effectively to key proteins involved in cancer progression, enhancing its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study conducted by Rajimon et al. (2024) explored the antimicrobial activity of various Schiff bases, including this compound. The results indicated that this compound exhibited superior activity against Candida albicans compared to standard antifungal agents .
- Anticancer Research : In vitro studies published in the Journal of Molecular Structure demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells, with IC50 values indicating potent cytotoxicity .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
